molecular formula C10H12N2O B2392192 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine CAS No. 2201318-17-2

2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine

Cat. No.: B2392192
CAS No.: 2201318-17-2
M. Wt: 176.219
InChI Key: XRWFPFBPYKLELY-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine is a chemical compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a cyclopent-3-en-1-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine typically involves the reaction of cyclopent-3-en-1-ylmethanol with pyrazine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Cyclopent-3-en-1-ylmethanol and pyrazine derivatives.

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazine hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine hydrides.

Scientific Research Applications

2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine: A similar compound with a methyl group on the pyrazine ring.

    2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile: A related compound with a pyridine ring and a carbonitrile group.

Uniqueness

2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-4-9(3-1)8-13-10-7-11-5-6-12-10/h1-2,5-7,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWFPFBPYKLELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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